molecular formula C30H46O4 B1212350 Benulin CAS No. 59157-84-5

Benulin

Cat. No.: B1212350
CAS No.: 59157-84-5
M. Wt: 470.7 g/mol
InChI Key: KYHMRXXFJAZYRF-MSBRYPFUSA-N
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Description

Benulin (C₃₀H₄₆O₄), also known as lantabetulic acid or 3β,25-epoxy-3α-hydroxylup-20(29)-en-28-oic acid, is a pentacyclic triterpene hemiketal first isolated from Bursera arida (Burseraceae) . Structurally, it features a lupane skeleton with a hydroxyl group at C-3, a hemiketal bond formed between C-3 and C-25, and a carboxyl group at C-28 (Figure 1). Its unique 3,25-epoxy ring and oxabicyclo[2.2.2]octane system distinguish it from other triterpenoids. This compound crystallizes as colorless prisms with a melting point of 281–283°C and exhibits IR absorption bands at 3620 cm⁻¹ (hydroxyl) and 1740 cm⁻¹ (carboxyl) . Pharmacologically, it demonstrates potent anticoagulant activity by inhibiting thrombin hydrolysis .

Properties

CAS No.

59157-84-5

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2S,5R,6R,7R,10S,13R,14R,17R,19S)-19-hydroxy-13,14,18,18-tetramethyl-7-prop-1-en-2-yl-20-oxahexacyclo[17.2.2.01,17.02,14.05,13.06,10]tricosane-10-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-18(2)19-9-12-28(24(31)32)14-13-26(5)20(23(19)28)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h19-23,33H,1,7-17H2,2-6H3,(H,31,32)/t19-,20+,21-,22-,23+,26+,27+,28-,29+,30-/m0/s1

InChI Key

KYHMRXXFJAZYRF-MSBRYPFUSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O

Synonyms

benulin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Betulin and Betulonic Acid

Compound Molecular Formula Key Functional Groups Skeleton Modifications
This compound C₃₀H₄₆O₄ 3α-OH, 3,25-epoxy, C-28 carboxyl Hemiketal bond, oxabicyclo[2.2.2]octane
Betulin C₃₀H₅₀O₂ 3β-OH, C-28 hydroxyl Lupane skeleton with Δ²⁰(²⁹) double bond
Betulonic Acid C₃₀H₄₆O₃ C-3 ketone, C-28 carboxyl Oxidized C-3 position
  • Betulin: A widely studied triterpenoid with antiviral and antitumor properties. Unlike this compound, it lacks the epoxy ring and hemiketal, retaining a hydroxyl at C-28 instead of a carboxyl .
  • Betulonic Acid : A betulin derivative oxidized at C-3 to a ketone. It shares the carboxyl group with this compound but lacks the epoxy and hemiketal systems .

Physicochemical Properties

This compound’s hemiketal and epoxy groups influence its solubility and stability compared to analogs (Table 2).

Table 2: Physicochemical Properties

Property This compound Betulin Betulonic Acid
Melting Point 281–283°C 256–258°C 285–287°C
Solubility Chloroform, benzene Ethanol, DMSO Ethanol, acetone
IR Key Bands 3620, 1740 cm⁻¹ 3450 (OH), 1645 cm⁻¹ 1705 (C=O), 1640 cm⁻¹
MS Fragmentation m/z 470 (M⁺), 313 m/z 442 (M⁺), 207 m/z 456 (M⁺), 248
  • Solubility: this compound’s low polarity due to the epoxy ring limits solubility in polar solvents like ethanol, unlike betulin, which dissolves readily in ethanol .
  • Stability : The hemiketal bond in this compound is susceptible to acidic hydrolysis, whereas betulin’s hydroxyl groups are more stable under neutral conditions .

Pharmacological Activities

Table 3: Pharmacological Comparison

Compound Key Activities Mechanism/Application
This compound Anticoagulant Inhibits thrombin hydrolysis via carboxyl group
Betulin Antiviral, antitumor Modulates apoptosis pathways via 3β-OH
Betulonic Acid Anti-inflammatory, anticancer Induces mitochondrial apoptosis via C-3 ketone
  • Anticoagulant Activity : this compound’s carboxyl group at C-28 enhances its thrombin-binding affinity, a feature absent in betulin .
  • Antitumor Activity : Betulin and betulonic acid are more potent in cancer models due to their hydroxyl/ketone groups, which interact with cellular membranes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benulin
Reactant of Route 2
Benulin

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